molecular formula C20H18O8 B14113168 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid

2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid

Cat. No.: B14113168
M. Wt: 386.4 g/mol
InChI Key: BLCUCBSJNHGPDF-UHFFFAOYSA-N
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Description

This compound features a 1-benzofuran core substituted with a 3-oxo group at position 3, a (3,4,5-trimethoxyphenyl)methylidene moiety at position 2, and an oxyacetic acid group at position 6. The molecular formula is inferred as C₂₀H₁₈O₈, with a calculated molecular weight of 386.36 g/mol (based on structural analogs in evidence) .

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid

InChI

InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)

InChI Key

BLCUCBSJNHGPDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Condensation with 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

A widely cited method involves reacting 6-hydroxybenzofuran precursors with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (9b ) in refluxing acetone with anhydrous potassium carbonate. This one-step protocol simultaneously forms the benzofuran ring and introduces the trimethoxybenzylidene group:

$$
\text{Salicylaldehyde derivative} + \text{2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Benzofuran intermediate}
$$

For example, 5-methoxy-2-hydroxybenzaldehyde condenses with 9b to yield the 6-hydroxybenzofuran intermediate, which is subsequently functionalized at the 6-position.

Lewis Acid-Mediated Cyclization

Alternative approaches employ Lewis acids such as aluminum chloride (AlCl₃) to facilitate cyclization. In a representative procedure, 2-hydroxy-4-methoxyacetophenone reacts with 3,4,5-trimethoxybenzaldehyde in dichloromethane under AlCl₃ catalysis, achieving a 68% yield of the benzofuran core.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Condensation reactions achieve optimal yields (72–85%) in polar aprotic solvents like acetone or tetrahydrofuran (THF) at reflux temperatures (60–80°C).
  • Etherification steps require milder conditions (0–25°C) to prevent ester hydrolysis or retro-aldol side reactions.

Catalytic Systems

  • Potassium carbonate is preferred for its dual role as a base and mild nucleophilic catalyst in SN2 reactions.
  • Grignard reagents (e.g., isopropylmagnesium bromide) facilitate enolate formation during ketone functionalization, though they demand anhydrous conditions.

Characterization and Analytical Data

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, benzofuran H-4), 7.21 (d, J = 8.4 Hz, 1H, benzofuran H-7), 6.95 (s, 2H, trimethoxyphenyl H-2/H-6), 4.85 (s, 2H, OCH₂CO), 3.89 (s, 9H, OCH₃).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₈O₈ [M+H]⁺ 385.1028, found 385.1031.

Industrial-Scale Considerations

The patent literature highlights scalable modifications, such as:

  • Replacing THF with 2-methyltetrahydrofuran for improved safety and lower toxicity.
  • Using continuous flow reactors to enhance heat transfer during exothermic condensation steps.

Applications and Derivatives

The compound serves as a precursor to antitubulin agents and kinase inhibitors. Structural analogs demonstrate:

  • Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 0.2 μM).
  • Anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 1.8 μM).

Chemical Reactions Analysis

Types of Reactions

2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs vary in benzylidene substituents and functional groups at the benzofuran’s 6-position. Key differences and their implications are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Benzylidene Substituent 6-Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Features Source
2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid 3,4,5-Trimethoxyphenyl Acetic acid C₂₀H₁₈O₈ 386.36 (calculated) High polarity due to free carboxylic acid; symmetric methoxy substitution. -
Methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2,3,4-Trimethoxyphenyl Methyl ester C₂₁H₂₀O₈ 400.383 Reduced solubility vs. free acid; altered steric profile.
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate 3,4,5-Trimethoxyphenyl Cyclohexanecarboxylate - - Increased lipophilicity; bulkier ester group may hinder bioavailability.
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Fluorophenyl Methyl ester C₁₈H₁₃FO₆ 344.29 (calculated) Electron-withdrawing fluorine enhances stability; lower molecular weight.
2-[[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid 3,4-Dimethoxyphenyl Acetic acid C₁₉H₁₆O₇ 356.33 (calculated) Reduced methoxy substitution may lower steric hindrance.
[(2Z)-3-Oxo-2-(2,4,5-trimethoxyphenyl)methylidene-1-benzofuran-6-yl] methanesulfonate 2,4,5-Trimethoxyphenyl Methanesulfonate C₂₀H₁₈O₉S 434.41 (calculated) Sulfonate group increases acidity and solubility.

Key Observations :

Methoxy Position: 3,4-Dimethoxy analogs () lack the 5-methoxy group, reducing steric bulk and possibly improving membrane permeability.

Functional Group Influence :

  • Acetic Acid vs. Esters : Free carboxylic acid (target compound) offers higher polarity and hydrogen-bonding capacity compared to methyl esters () or cyclohexanecarboxylates (), impacting solubility and bioavailability.
  • Sulfonate vs. Carboxylate : Methanesulfonate () introduces stronger acidity and solubility but may reduce passive diffusion across biological membranes.

Molecular Weight Trends :

  • Esters (e.g., methyl, cyclohexane) increase molecular weight (400–434 g/mol) compared to free acids (356–386 g/mol).

Research Findings and Implications

  • Synthetic Accessibility : Methyl esters (e.g., ) are commonly reported, suggesting easier synthesis and stability during purification.
  • Solubility Challenges : Free acids (target, ) may require formulation adjustments for in vivo applications, whereas esters () could serve as prodrugs.

Biological Activity

2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical formula: C20H18O8C_{20}H_{18}O_8 . Its structure features a benzofuran moiety linked to a methoxy-substituted phenyl group, contributing to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Anticancer Properties : Preliminary investigations have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some related compounds have demonstrated effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.

Antioxidant Activity

A study examined the antioxidant capacity of various benzofuran derivatives, revealing that those with methoxy substitutions exhibited enhanced radical scavenging activity. The compound's ability to donate electrons and neutralize free radicals was quantified using standard assays such as DPPH and ABTS.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that this compound inhibited cell growth significantly. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa12Cell cycle arrest at G1 phase

Anti-inflammatory Effects

Research highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be harnessed for inflammatory diseases.

Antimicrobial Activity

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid?

  • Methodological Answer : A two-step approach is commonly employed:

Condensation : React 3,4,5-trimethoxybenzaldehyde with a benzofuran precursor (e.g., 6-hydroxy-1-benzofuran-3-one) under acidic conditions to form the methylidene-benzofuran core.

Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, react the intermediate with bromoacetic acid in the presence of a base (e.g., K₂CO₃) in DMF .
Note: Optimize reaction times and temperatures (e.g., reflux at 80–100°C) to avoid side products like over-oxidation or dimerization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the trimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and the benzofuran carbonyl (δ 170–175 ppm in ¹³C). Use deuterated DMSO or CDCl₃ for solubility .
  • FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related benzofuran derivatives .

Q. How can researchers determine solubility and solvent compatibility for this compound?

  • Methodological Answer : Perform a graded solubility screen:
  • Polar aprotic solvents : Test DMSO or DMF first (common for acetic acid derivatives) .
  • Aqueous buffers : Assess pH-dependent solubility (e.g., pH 4–10) using HPLC to monitor dissolution.
  • Deuterated solvents : Use CD₃OD or DMSO-d₆ for NMR compatibility .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use DMF/water or ethanol/ethyl acetate mixtures to remove unreacted aldehydes or acetic acid byproducts .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (3:7 to 6:4) to separate regioisomers. Monitor fractions via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, pH)?

  • Methodological Answer : Conduct accelerated stability studies:
  • Photostability : Expose to UV light (254 nm) for 24–72 hours; analyze degradation via HPLC-MS .
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 1 week. The acetic acid moiety may hydrolyze under strongly basic conditions (pH >10) .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :
  • Re-evaluate Computational Models : Compare DFT-optimized structures (using Gaussian or ORCA) with X-ray data to adjust torsional angles or solvent effects .
  • Validate Experimentally : Acquire high-resolution mass spectrometry (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods are suitable for studying the compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps and predict reactivity sites (e.g., electrophilic substitution on the benzofuran ring) .
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the trimethoxyphenyl group’s π-stacking potential .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modification : Synthesize analogs with varying methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and assess cytotoxicity or enzyme inhibition .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (trimethoxyphenyl) .

Q. What are the key degradation products formed under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Treat with H₂O₂ (3% v/v) at 60°C for 6 hours. Major products may include demethylated derivatives (detected via LC-MS/MS) or ring-opened quinones .
  • Mechanistic Insight : Use ESR spectroscopy to detect free radical intermediates during oxidation .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC Validation : Optimize a C18 column (5 µm, 250 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (55:45). Validate linearity (R² >0.998), LOD (0.1 µg/mL), and recovery (>95%) .
  • Cross-Validation : Compare results with LC-TOF-MS for high-mass-accuracy confirmation .

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